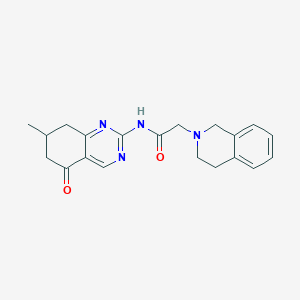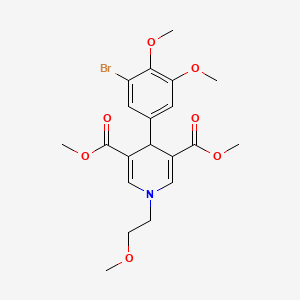![molecular formula C26H30N2O5S B4703291 5-[(4-tert-butylphenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B4703291.png)
5-[(4-tert-butylphenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide
Descripción general
Descripción
5-[(4-tert-butylphenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is commonly referred to as TAK-659 and belongs to the class of drugs known as protein kinase inhibitors. TAK-659 has been found to have promising therapeutic effects in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mecanismo De Acción
TAK-659 works by inhibiting several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These protein kinases play a crucial role in the activation and proliferation of immune cells, including B-cells and T-cells. By inhibiting these kinases, TAK-659 can prevent the activation and proliferation of these immune cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the activation and proliferation of B-cells and T-cells, leading to a reduction in inflammation and autoimmune responses. It has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-659 is its potent inhibitory effects on several protein kinases, making it a promising drug candidate for the treatment of various diseases. However, one of the limitations of TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One potential direction is its application in combination therapy with other drugs for the treatment of cancer. Another potential direction is its application in the treatment of autoimmune disorders and inflammatory conditions. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in preclinical and clinical trials.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential applications in the treatment of cancer. It has been found to be a potent inhibitor of several protein kinases that play a crucial role in the growth and proliferation of cancer cells. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors.
Propiedades
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-26(2,3)19-6-10-21(11-7-19)32-18-22-12-15-24(33-22)25(29)27-20-8-13-23(14-9-20)34(30,31)28-16-4-5-17-28/h6-15H,4-5,16-18H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTDDLFKCWWFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-nitrobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B4703208.png)
![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4703219.png)
![2-ethoxy-4-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4703231.png)
![N-[4-(butylthio)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4703237.png)

![ethyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4703258.png)
![1-allyl-2-[2-(2-furyl)vinyl]-1H-benzimidazole hydrochloride](/img/structure/B4703264.png)


![N-(2,4-dichlorophenyl)-N'-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4703277.png)
![ethyl 4-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B4703283.png)
![2-[(4-chlorobenzylidene)amino]-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B4703287.png)

![N-[4-(3,5-dimethylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4703302.png)